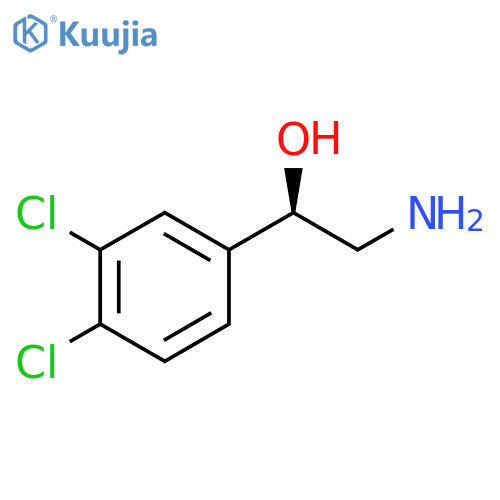Cas no 473552-28-2 ((1R)-2-amino-1-(3,4-dichlorophenyl)ethan-1-ol)

473552-28-2 structure
商品名:(1R)-2-amino-1-(3,4-dichlorophenyl)ethan-1-ol
(1R)-2-amino-1-(3,4-dichlorophenyl)ethan-1-ol 化学的及び物理的性質
名前と識別子
-
- Benzenemethanol, α-(aminomethyl)-3,4-dichloro-, (αR)-
- (1R)-2-amino-1-(3,4-dichlorophenyl)ethan-1-ol
- AKOS026731005
- 473552-28-2
- SCHEMBL7150657
- DTXSID001240097
- EN300-1147189
- (alphaR)-alpha-(Aminomethyl)-3,4-dichlorobenzenemethanol
-
- インチ: 1S/C8H9Cl2NO/c9-6-2-1-5(3-7(6)10)8(12)4-11/h1-3,8,12H,4,11H2/t8-/m0/s1
- InChIKey: KAFHLYIMFOUYGL-QMMMGPOBSA-N
- ほほえんだ: [C@H](C1C=CC(Cl)=C(Cl)C=1)(O)CN
計算された属性
- せいみつぶんしりょう: 205.0061193g/mol
- どういたいしつりょう: 205.0061193g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 145
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 46.2Ų
じっけんとくせい
- 密度みつど: 1.391±0.06 g/cm3(Predicted)
- ふってん: 354.1±37.0 °C(Predicted)
- 酸性度係数(pKa): 11.38±0.35(Predicted)
(1R)-2-amino-1-(3,4-dichlorophenyl)ethan-1-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1147189-2.5g |
(1R)-2-amino-1-(3,4-dichlorophenyl)ethan-1-ol |
473552-28-2 | 95% | 2.5g |
$1931.0 | 2023-10-25 | |
| Enamine | EN300-1147189-5g |
(1R)-2-amino-1-(3,4-dichlorophenyl)ethan-1-ol |
473552-28-2 | 95% | 5g |
$2858.0 | 2023-10-25 | |
| Enamine | EN300-1147189-0.05g |
(1R)-2-amino-1-(3,4-dichlorophenyl)ethan-1-ol |
473552-28-2 | 95% | 0.05g |
$827.0 | 2023-10-25 | |
| Enamine | EN300-1147189-1.0g |
(1R)-2-amino-1-(3,4-dichlorophenyl)ethan-1-ol |
473552-28-2 | 1g |
$0.0 | 2023-06-09 | ||
| Enamine | EN300-1147189-0.25g |
(1R)-2-amino-1-(3,4-dichlorophenyl)ethan-1-ol |
473552-28-2 | 95% | 0.25g |
$906.0 | 2023-10-25 | |
| Enamine | EN300-1147189-0.1g |
(1R)-2-amino-1-(3,4-dichlorophenyl)ethan-1-ol |
473552-28-2 | 95% | 0.1g |
$867.0 | 2023-10-25 | |
| Enamine | EN300-1147189-10g |
(1R)-2-amino-1-(3,4-dichlorophenyl)ethan-1-ol |
473552-28-2 | 95% | 10g |
$4236.0 | 2023-10-25 | |
| Enamine | EN300-1147189-1g |
(1R)-2-amino-1-(3,4-dichlorophenyl)ethan-1-ol |
473552-28-2 | 95% | 1g |
$986.0 | 2023-10-25 | |
| Enamine | EN300-1147189-0.5g |
(1R)-2-amino-1-(3,4-dichlorophenyl)ethan-1-ol |
473552-28-2 | 95% | 0.5g |
$946.0 | 2023-10-25 |
(1R)-2-amino-1-(3,4-dichlorophenyl)ethan-1-ol 関連文献
-
Fumihiko Ohno,Takayuki Kawashima,Renji Okazaki Chem. Commun., 2001, 463-464
-
Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433
-
Kaiming Hou New J. Chem., 2019,43, 10826-10833
-
Eric M. Simmons,Richmond Sarpong Nat. Prod. Rep., 2009,26, 1195-1217
-
Hosung Yang,Kwanwoo Shin,Giyoong Tae,Sushil K. Satija Soft Matter, 2009,5, 2731-2737
473552-28-2 ((1R)-2-amino-1-(3,4-dichlorophenyl)ethan-1-ol) 関連製品
- 2679932-69-3(rac-benzyl (3aR,6aS)-3a-cyano-2,2-dioxo-hexahydro-1H-2lambda6-thieno3,4-cpyrrole-5-carboxylate)
- 1639480-47-9(methyl (2S,4R)-4-cyclopropoxypyrrolidine-2-carboxylate)
- 624-75-9(Iodoacetonitrile)
- 2580234-88-2(2-[Benzyl(2-{[(benzyloxy)carbonyl]amino}ethyl)amino]acetic acid)
- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)
- 1807042-82-5(1-Bromo-1-(2-(cyanomethyl)phenyl)propan-2-one)
- 55290-64-7(Dimethipin)
- 134441-61-5(tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate)
- 1353944-41-8([1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester)
- 1389313-47-6(2-Amino-3,5-dichloro-6-fluorobenzylamine)
推奨される供給者
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬
